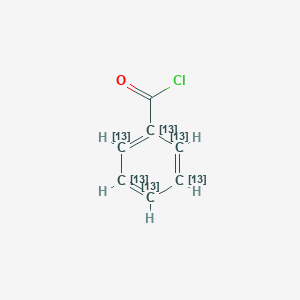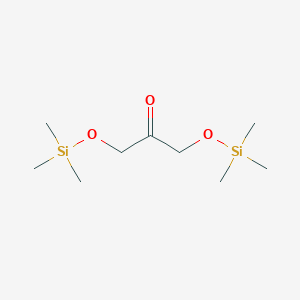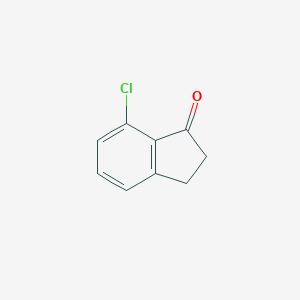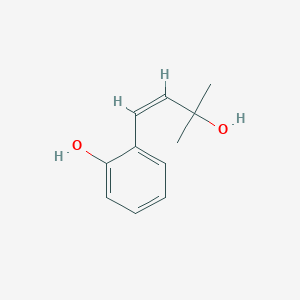
Phenol, 2-(3-hydroxy-3-methyl-1-butenyl)-, (Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2-(3-hydroxy-3-methyl-1-butenyl)-, (Z)- is a natural compound extracted from various plants, including hops, rosemary, and sage. It is also known as Rosmarinic acid and has been found to possess several biological activities, making it a potential candidate for various scientific research applications.
作用機序
The mechanism of action of Rosmarinic acid is not fully understood, but it is believed to exert its biological activities through various mechanisms. It has been found to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals. It also inhibits the activity of enzymes involved in the production of inflammatory mediators, such as cyclooxygenase and lipoxygenase. Additionally, Rosmarinic acid has been found to induce apoptosis in cancer cells and to inhibit the growth of tumor cells.
生化学的および生理学的効果
Rosmarinic acid has been found to possess several biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and microbial infections. It has also been found to improve cognitive function and to protect against liver damage. Additionally, Rosmarinic acid has been found to possess anti-allergic and anti-diabetic properties.
実験室実験の利点と制限
The advantages of using Rosmarinic acid in lab experiments include its natural origin, availability, and low toxicity. It is also relatively stable and can be easily synthesized. However, Rosmarinic acid has some limitations, including its low solubility in water, which can affect its bioavailability and its potential to interact with other compounds in the experimental system.
将来の方向性
There are several future directions for the scientific research of Rosmarinic acid. Some of these directions include exploring its potential as a therapeutic agent for various diseases, such as cancer, neurodegenerative diseases, and liver diseases. Additionally, further research is needed to understand the mechanism of action of Rosmarinic acid and to optimize its synthesis and formulation for better bioavailability and efficacy.
合成法
Rosmarinic acid can be synthesized through various methods, including extraction from natural sources, chemical synthesis, and biotransformation. The most common method for the synthesis of Rosmarinic acid is through the extraction from natural sources, which involves the use of solvents like ethanol or methanol to extract the compound from the plant material. The chemical synthesis of Rosmarinic acid involves the reaction of caffeic acid with 3,4-dihydroxyphenyllactic acid, while biotransformation involves the use of microorganisms to convert precursor compounds into Rosmarinic acid.
科学的研究の応用
Rosmarinic acid has been found to possess several biological activities, making it a potential candidate for various scientific research applications. Some of the scientific research applications of Rosmarinic acid include its use as an antioxidant, anti-inflammatory, antimicrobial, and antitumor agent. It has also been found to possess neuroprotective and hepatoprotective properties.
特性
CAS番号 |
17235-14-2 |
|---|---|
製品名 |
Phenol, 2-(3-hydroxy-3-methyl-1-butenyl)-, (Z)- |
分子式 |
C11H14O2 |
分子量 |
178.23 g/mol |
IUPAC名 |
2-[(Z)-3-hydroxy-3-methylbut-1-enyl]phenol |
InChI |
InChI=1S/C11H14O2/c1-11(2,13)8-7-9-5-3-4-6-10(9)12/h3-8,12-13H,1-2H3/b8-7- |
InChIキー |
CDSUBTCQAOYVRG-FPLPWBNLSA-N |
異性体SMILES |
CC(C)(/C=C\C1=CC=CC=C1O)O |
SMILES |
CC(C)(C=CC1=CC=CC=C1O)O |
正規SMILES |
CC(C)(C=CC1=CC=CC=C1O)O |
同義語 |
2-[(Z)-3-Hydroxy-3-methyl-1-butenyl]phenol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



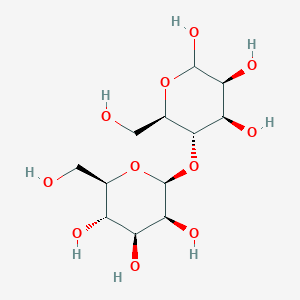
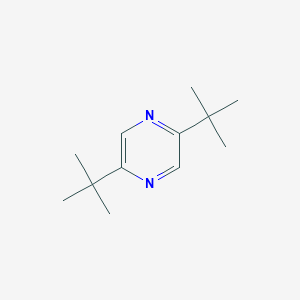
![3-Hydroxy-4-[(4-methyl-2-sulphophenyl)azo]-2-naphthoic acid](/img/structure/B108013.png)
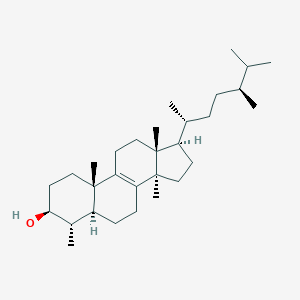
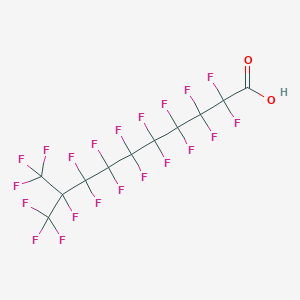
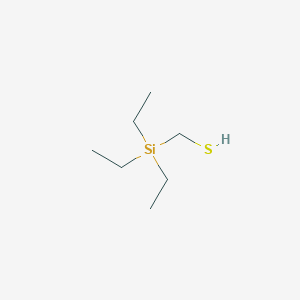
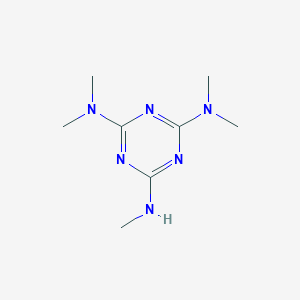
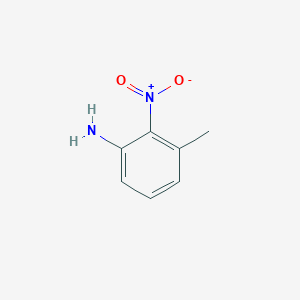
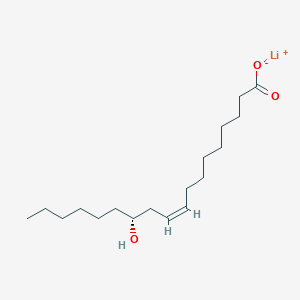
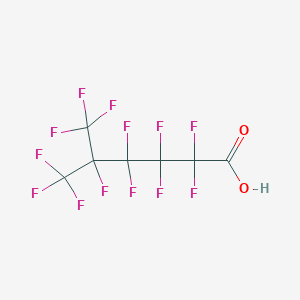
![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B108026.png)
